2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage, a triazole ring, and various functional groups such as hydroxyl, nitro, and dichlorobenzyl. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:
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Formation of 2-Hydroxy-5-nitrobenzaldehyde:
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Synthesis of the Triazole Intermediate:
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Hydrazone Formation:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
- Oxidized derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action for 2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is not fully elucidated. it is believed to interact with biological targets through its functional groups:
Hydroxyl and Nitro Groups: These groups can form hydrogen bonds and participate in redox reactions, potentially affecting enzyme activity.
Triazole Ring: Known to interact with metal ions and proteins, influencing biological pathways.
Dichlorobenzyl Group: Contributes to the lipophilicity and membrane permeability of the compound.
Comparison with Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzyl alcohol
Comparison:
- 2-Hydroxy-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, affecting its reactivity and biological activity .
- 5-Hydroxy-2-nitrobenzaldehyde: Similar functional groups but different arrangement, leading to variations in chemical behavior .
- 2-Hydroxy-5-nitrobenzyl alcohol: Contains an alcohol group instead of an aldehyde, influencing its chemical properties and potential applications .
Uniqueness:
Properties
Molecular Formula |
C16H12Cl2N6O3S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[(E)-[[3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C16H12Cl2N6O3S/c17-12-3-1-9(5-13(12)18)8-28-16-20-15(22-23-16)21-19-7-10-6-11(24(26)27)2-4-14(10)25/h1-7,25H,8H2,(H2,20,21,22,23)/b19-7+ |
InChI Key |
KIARNUMXIRQBEP-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl)Cl |
Origin of Product |
United States |
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